molecular formula C8H12 B14166490 2,5-Dimethyl-1,3,5-hexatriene CAS No. 41233-74-3

2,5-Dimethyl-1,3,5-hexatriene

Cat. No.: B14166490
CAS No.: 41233-74-3
M. Wt: 108.18 g/mol
InChI Key: ZVFFWOKVVPSTAL-AATRIKPKSA-N
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Description

2,5-Dimethyl-1,3,5-hexatriene is an organic compound with the molecular formula C8H12 It is a conjugated triene, meaning it contains three alternating double bonds within its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethyl-1,3,5-hexatriene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 2,5-dimethyl-3,4-dibromohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1,3,5-hexatriene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Hydrogenation of the double bonds can yield saturated hydrocarbons.

    Cycloaddition: It can participate in Diels-Alder reactions to form cyclic compounds.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid or osmium tetroxide can be used.

    Reduction: Catalysts such as palladium on carbon or platinum are commonly employed.

    Cycloaddition: Typically requires dienophiles and can be facilitated by heat or light.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated hydrocarbons.

    Cycloaddition: Cyclohexene derivatives.

Scientific Research Applications

2,5-Dimethyl-1,3,5-hexatriene has several applications in scientific research:

    Chemistry: Used as a model compound to study conjugated systems and pericyclic reactions.

    Biology: Employed in studies of membrane fluidity and dynamics due to its fluorescent properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1,3,5-hexatriene in chemical reactions often involves its conjugated system. The alternating double bonds allow for delocalization of electrons, making it reactive in processes like cycloaddition and oxidation. In biological systems, its fluorescent properties enable it to interact with lipid bilayers, providing insights into membrane dynamics.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Hexatriene: Similar structure but without methyl groups.

    2,4-Hexadiene: Contains two double bonds instead of three.

    1,3-Butadiene: A simpler conjugated diene.

Uniqueness

2,5-Dimethyl-1,3,5-hexatriene is unique due to the presence of methyl groups, which influence its reactivity and physical properties. These groups can affect the compound’s stability, reactivity in cycloaddition reactions, and its interaction with biological membranes.

Properties

CAS No.

41233-74-3

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

(3E)-2,5-dimethylhexa-1,3,5-triene

InChI

InChI=1S/C8H12/c1-7(2)5-6-8(3)4/h5-6H,1,3H2,2,4H3/b6-5+

InChI Key

ZVFFWOKVVPSTAL-AATRIKPKSA-N

Isomeric SMILES

CC(=C)/C=C/C(=C)C

Canonical SMILES

CC(=C)C=CC(=C)C

Origin of Product

United States

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